AKR1C3 Inhibitory Potency: Para-Carboxylate Scaffold is 3-Fold Weaker than Meta-Carboxylate
In the only published direct positional isomer comparison for this scaffold, the unsubstituted para-carboxylate compound (compound 4) exhibited an IC50 of 2.8 µM against AKR1C3, which was 3-fold weaker than the meta-carboxylate isomer (compound 3, IC50 = 0.94 µM). Additionally, the para isomer showed essentially no selectivity over the AKR1C2 isoform (IC50 ratio AKR1C2:AKR1C3 = 1.1), compared to 14-fold selectivity for the meta isomer. While the 4-chloro substituent is expected to modulate potency, the core para-scaffold is intrinsically disadvantaged for AKR1C3 binding [1].
| Evidence Dimension | AKR1C3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.8 µM (para-carboxylate unsubstituted scaffold; the 4-chloro-substituted target compound is presumed to share this positional context) |
| Comparator Or Baseline | 0.94 µM (meta-carboxylate unsubstituted, compound 3); 1.5 µM (ortho-carboxylate unsubstituted, compound 2) |
| Quantified Difference | Para is 3.0-fold weaker than meta; 1.9-fold weaker than ortho |
| Conditions | NADP+-dependent oxidation of S-tetralol at KM for each AKR1C isoform. IC50 values directly comparable. |
Why This Matters
For AKR1C3-targeted projects, the para isomer is the least favorable positional scaffold; procurement of the para compound should be justified by a purpose other than AKR1C3 potency.
- [1] Adeniji, A. O., et al. (2011). Bioorg. Med. Chem. Lett., 21(5), 1464–1468. Table 1. View Source
